
4-(Bis(2-chloroethyl)amino)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bis(2-chloroethyl)amino)-3-buten-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a butenone structure. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one typically involves the reaction of 2-chloroethylamine with a suitable butenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
4-(Bis(2-chloroethyl)amino)-3-buten-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-(Bis(2-chloroethyl)amino)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, RNA, and proteins, disrupting their normal functions. This alkylation process is facilitated by the chloroethyl groups, which form covalent bonds with nucleophilic sites on biomolecules. The disruption of DNA and RNA synthesis can lead to cell death, making the compound a potential anticancer agent.
類似化合物との比較
4-(Bis(2-chloroethyl)amino)-3-buten-2-one can be compared with other similar compounds, such as:
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted alkylation and potential therapeutic applications. Its ability to form stable derivatives also makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
54139-52-5 |
|---|---|
分子式 |
C8H13Cl2NO |
分子量 |
210.10 g/mol |
IUPAC名 |
(E)-4-[bis(2-chloroethyl)amino]but-3-en-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-8(12)2-5-11(6-3-9)7-4-10/h2,5H,3-4,6-7H2,1H3/b5-2+ |
InChIキー |
HYPUWAYVEZCBKH-GORDUTHDSA-N |
異性体SMILES |
CC(=O)/C=C/N(CCCl)CCCl |
正規SMILES |
CC(=O)C=CN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
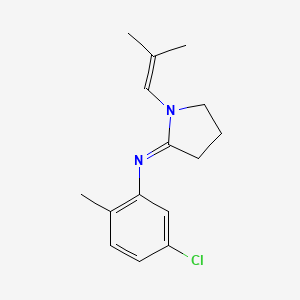
![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)

![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
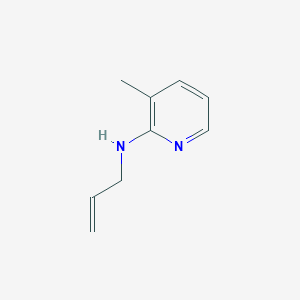
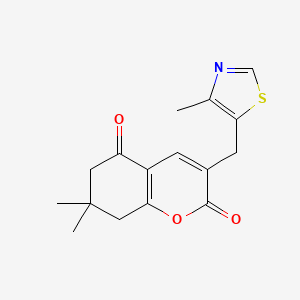
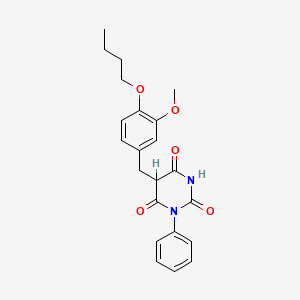

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
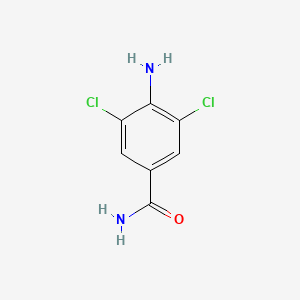
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
